molecular formula C12H15N B13544836 2,5-Dicyclopropylbenzenamine CAS No. 340039-27-2

2,5-Dicyclopropylbenzenamine

Cat. No.: B13544836
CAS No.: 340039-27-2
M. Wt: 173.25 g/mol
InChI Key: VIIXIPYJFXAWDI-UHFFFAOYSA-N
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Description

2,5-Dicyclopropylbenzenamine is an organic compound characterized by the presence of two cyclopropyl groups attached to a benzene ring, with an amine group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dicyclopropylbenzenamine typically involves the following steps:

    Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to introduce cyclopropyl groups at the desired positions. This can be achieved using cyclopropyl halides in the presence of a strong base such as sodium hydride.

    Amination: The introduction of the amine group can be accomplished through a nucleophilic substitution reaction. This involves the reaction of the cyclopropylated benzene with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Dicyclopropylbenzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,5-Dicyclopropylbenzenamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Dicyclopropylbenzenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzenamine: Similar structure but with methyl groups instead of cyclopropyl groups.

    2,5-Dichlorobenzenamine: Contains chlorine atoms instead of cyclopropyl groups.

    2,5-Dimethoxybenzenamine: Features methoxy groups in place of cyclopropyl groups.

Uniqueness

2,5-Dicyclopropylbenzenamine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

340039-27-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,5-dicyclopropylaniline

InChI

InChI=1S/C12H15N/c13-12-7-10(8-1-2-8)5-6-11(12)9-3-4-9/h5-9H,1-4,13H2

InChI Key

VIIXIPYJFXAWDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C3CC3)N

Origin of Product

United States

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